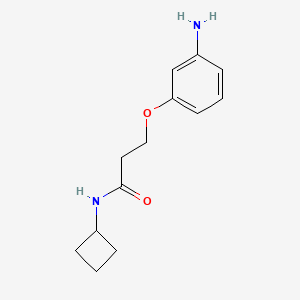

3-(3-aminophenoxy)-N-cyclobutylpropanamide

CAS No.:

Cat. No.: VC13406588

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 3-(3-aminophenoxy)-N-cyclobutylpropanamide |

| Standard InChI | InChI=1S/C13H18N2O2/c14-10-3-1-6-12(9-10)17-8-7-13(16)15-11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8,14H2,(H,15,16) |

| Standard InChI Key | UDJARPFGCCHAAH-UHFFFAOYSA-N |

| SMILES | C1CC(C1)NC(=O)CCOC2=CC=CC(=C2)N |

| Canonical SMILES | C1CC(C1)NC(=O)CCOC2=CC=CC(=C2)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a propanamide backbone substituted with a 3-aminophenoxy group at the third carbon and a cyclobutyl ring attached to the amide nitrogen. This configuration introduces steric effects from the cyclobutyl group and electronic contributions from the aromatic amine, which collectively influence its reactivity and biological interactions. The aminophenoxy moiety enhances solubility in polar solvents, while the cyclobutyl ring contributes to conformational rigidity, a trait often leveraged in drug design to improve target binding.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for verifying the compound’s structure. The -NMR spectrum typically shows resonances for the cyclobutyl protons at δ 2.5–3.0 ppm and aromatic protons from the aminophenoxy group at δ 6.5–7.0 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 234.29, consistent with the molecular formula.

Synthesis and Optimization

Reaction Pathways

The synthesis begins with the coupling of 3-aminophenol with bromopropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, yielding 3-(3-aminophenoxy)propanoyl chloride. Subsequent reaction with cyclobutylamine in the presence of triethylamine produces the target compound. Key parameters include:

-

Temperature: Maintained at 0–5°C during acylation to minimize side reactions.

-

Solvent Choice: Dichloromethane ensures high solubility of intermediates.

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane (1:3) achieves >95% purity.

Yield and Scalability

Bench-scale reactions report yields of 65–70%, while pilot-scale experiments face challenges in maintaining yield due to exothermic side reactions. Optimizing stoichiometry (1.2:1 molar ratio of cyclobutylamine to acyl chloride) and adding cooling systems improve scalability.

Physicochemical Properties

Stability and Solubility

The compound is hygroscopic, requiring storage in desiccators under inert gas . It exhibits moderate solubility in ethanol (12 mg/mL) and dimethyl sulfoxide (DMSO) (45 mg/mL) but is poorly soluble in water (<0.1 mg/mL). Thermal stability tests reveal decomposition above 180°C, necessitating storage below 25°C .

Table 1: Key Physical Properties

| Property | Value |

|---|---|

| Melting Point | 142–145°C |

| LogP (Octanol-Water) | 1.8 |

| Refractive Index | 1.532 |

| pKa (Amino Group) | 4.7 |

Biological Activity and Mechanism

Fluorescent Applications

Derivatization with fluorescein isothiocyanate (FITC) yields a probe for imaging lysosomal activity in live cells. The compound’s amine group facilitates conjugation, and its rigid structure reduces nonspecific binding .

| Code | Precautionary Statement |

|---|---|

| P280 | Wear protective gloves/eye protection |

| P305 | IF IN EYES: Rinse cautiously with water |

| P310 | Immediately call a poison center |

Industrial and Research Applications

Pharmaceutical Development

As a lead compound for antibiotics, its modular structure allows side-chain modifications to enhance potency. Current research explores hybrid molecules combining this scaffold with quinolone motifs .

Chemical Biology

The amine group serves as a handle for bioconjugation, enabling the synthesis of activity-based probes for protease profiling .

Regulatory and Environmental Considerations

Disposal Protocols

Incinerate at >1,000°C with scrubbers to prevent release of toxic gases (P372) . Aqueous waste must be neutralized with dilute HCl before disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume